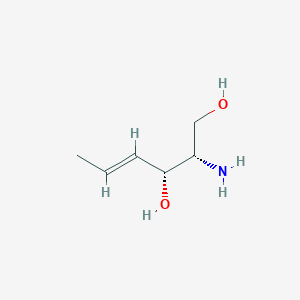
C6-Sphingosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C6-Sphingosine, also known as N-Hexanoylsphingosine, is a bioactive sphingolipid that plays a crucial role in cellular signaling and regulation. It is a synthetic analog of naturally occurring sphingosine, which is a key component of sphingolipids found in cell membranes. Sphingolipids are essential for maintaining the structural integrity of cell membranes and are involved in various cellular processes, including cell growth, differentiation, and apoptosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
C6-Sphingosine can be synthesized through several methods. One common approach involves the acylation of sphingosine with hexanoic acid. The reaction typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond between the sphingosine and hexanoic acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
C6-Sphingosine undergoes various chemical reactions, including:
Substitution: This compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
- Sphingosine-1-phosphate (S1P)
- Dihydrosphingosine
- Various substituted sphingosine derivatives
Applications De Recherche Scientifique
C6-Sphingosine has a wide range of applications in scientific research:
- Chemistry : It is used as a model compound to study sphingolipid metabolism and signaling pathways .
- Biology : this compound is employed in cell culture studies to investigate its effects on cell growth, differentiation, and apoptosis .
- Medicine : It has potential therapeutic applications in cancer treatment, as it can induce apoptosis in cancer cells .
- Industry : this compound is used in the development of sphingolipid-based nanotherapeutics for drug delivery .
Mécanisme D'action
C6-Sphingosine exerts its effects by modulating various cellular signaling pathways. It can be phosphorylated to form sphingosine-1-phosphate (S1P), which binds to specific G-protein-coupled receptors (GPCRs) on the cell surface. This binding activates downstream signaling pathways involved in cell proliferation, survival, and migration . Additionally, this compound can induce apoptosis by disrupting mitochondrial function and activating caspases .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sphingosine
- Dihydrosphingosine
- Sphingosine-1-phosphate (S1P)
- C6-NBD-ceramide
Uniqueness
C6-Sphingosine is unique due to its synthetic nature and specific acyl chain length, which allows for targeted studies on sphingolipid metabolism and signaling. Unlike natural sphingosine, this compound can be easily modified to create various derivatives for research purposes .
Propriétés
Formule moléculaire |
C6H13NO2 |
|---|---|
Poids moléculaire |
131.17 g/mol |
Nom IUPAC |
(E,2S,3R)-2-aminohex-4-ene-1,3-diol |
InChI |
InChI=1S/C6H13NO2/c1-2-3-6(9)5(7)4-8/h2-3,5-6,8-9H,4,7H2,1H3/b3-2+/t5-,6+/m0/s1 |
Clé InChI |
NEMDEAKTUXYLHL-KFBNRENSSA-N |
SMILES isomérique |
C/C=C/[C@H]([C@H](CO)N)O |
SMILES canonique |
CC=CC(C(CO)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


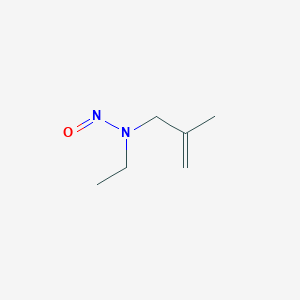
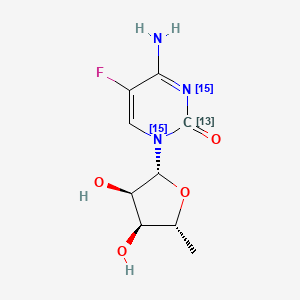
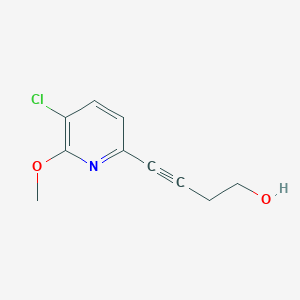
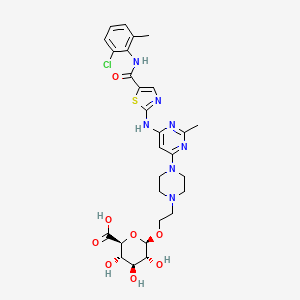
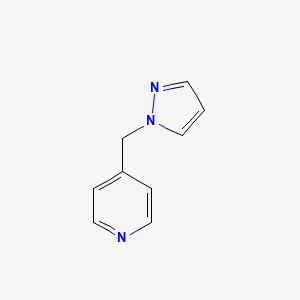
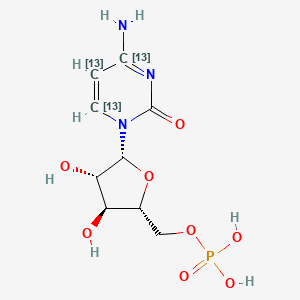
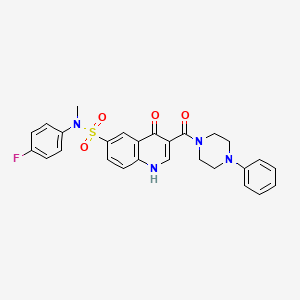
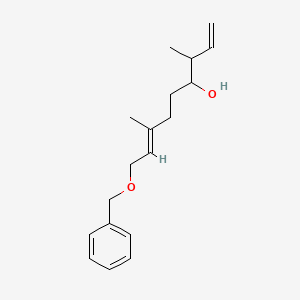
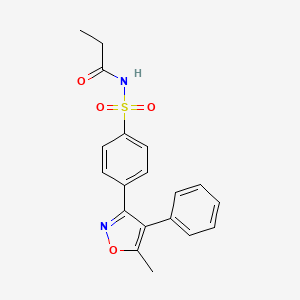

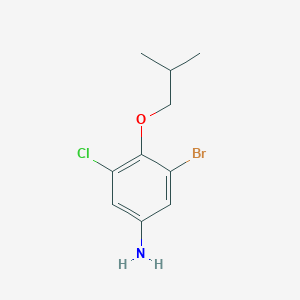
![4-amino-N-[1-(4-hydroxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13856305.png)
![4-chloro-6-phenyl-2-propan-2-yl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13856315.png)

